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Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

ENMD-2076 Tartrate: A Comprehensive
Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has
demonstrated potent anti-angiogenic and anti-proliferative activities.[1][2] Developed as a
therapeutic agent for various human cancers, its mechanism of action involves the inhibition of
key pathways crucial for tumor growth, survival, and vascularization.[1][2] This technical guide
provides a detailed overview of the chemical structure, properties, mechanism of action, and
preclinical evaluation of ENMD-2076 Tartrate.

Chemical Structure and Properties

ENMD-2076 is the L-(+)-tartrate salt of a vinyl-pyrimidine free base, also referred to as ENMD-
981693.[1][3] The tartrate salt formulation enhances the solubility and bioavailability of the
active compound.
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Property Value Reference

(E)-N-(5-methyl-1H-pyrazol-3-
yI)-6-(4-methylpiperazin-1-

Chemical Name yI)-2-styrylpyrimidin-4-amine [4]
(2R,3R)-2,3-

dihydroxysuccinate

CAS Number 1453868-32-0 (Tartrate Salt) [4]
Molecular Formula C25H31N706 [4]
Molecular Weight 525.56 g/mol [3114]
Appearance Not specified in search results.

- Soluble in DMSO. Insoluble in
Solubility [3]
water and ethanol.

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects by targeting multiple critical kinases involved in cell
cycle regulation and angiogenesis.[1][2] Its primary targets include Aurora A kinase and various
receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRS)
and Fibroblast Growth Factor Receptors (FGFRSs).[2][5]

Inhibition of Aurora Kinases

ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[1][6] Aurora
kinases are essential for proper spindle formation and chromosome segregation during cell
division.[6] By inhibiting Aurora A, ENMD-2076 disrupts mitosis, leading to G2/M cell cycle
arrest and subsequent apoptosis in rapidly dividing cancer cells.[7][8] It exhibits selectivity for
Aurora A over Aurora B.[1][7]
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ENMD-2076 Inhibition of Aurora A Kinase Pathway
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Caption: ENMD-2076 inhibits Aurora A kinase, disrupting mitosis and leading to cell cycle
arrest.

Inhibition of Angiogenic Kinases

ENMD-2076 also potently inhibits several receptor tyrosine kinases that are critical for
angiogenesis, the formation of new blood vessels that supply tumors with nutrients and
oxygen.[1][2] Key angiogenic targets include VEGFR2/KDR, FGFR1, and FGFR2.[5][8] By
blocking these signaling pathways, ENMD-2076 impedes tumor neovascularization.[1][2]
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ENMD-2076 Inhibition of Angiogenic Signaling
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Caption: ENMD-2076 blocks key angiogenic receptors, inhibiting new blood vessel formation.

In Vitro and In Vivo Activity
Kinase Inhibitory Profile

The inhibitory activity of ENMD-2076 has been characterized against a panel of recombinant
human kinases. The half-maximal inhibitory concentrations (IC50) for key targets are
summarized below.
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Kinase Target IC50 (nM) Reference
Flt3 1.86 [7](8]
Aurora A 14 [1][7][8]

Src 23 [°]
VEGFR2/KDR 40 [9]

FGFR2 70.8 [8]

FGFR1 92.7 [8]

c-Kit 120 [10]

Aurora B 350 [1][10]

Anti-proliferative Activity in Cancer Cell Lines

ENMD-2076 has demonstrated broad anti-proliferative activity across a range of human cancer

cell lines.
Cell Line Type IC50 Range (pM) Reference
Human Solid Tumor &
o 0.025-0.7 (11021171
Hematopoietic Cancer
Multiple Myeloma 2.99 -7.06 [7]

In Vivo Anti-tumor Efficacy

In preclinical xenograft models, orally administered ENMD-2076 has been shown to induce
tumor growth inhibition and regression in a variety of cancer types, including breast, colon,
melanoma, leukemia, and multiple myeloma.[1][2] For instance, in a colorectal cancer
xenograft model (HT-29), ENMD-2076 treatment led to initial tumor growth inhibition followed
by regression.[5]

Pharmacokinetics and Metabolism
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Phase I clinical trials have characterized the pharmacokinetic profile of ENMD-2076 in patients

with advanced solid tumors.

Parameter Value Reference

Time to Max. Concentration

3-7.8 hours [LO][11][12]
(Tmax)
Half-life (t1/2) 27.3 - 38.3 hours (single dose)  [10][11][12]
Exposure Dose proportional [10][11][12]

Recommended Phase Il Dose 160 mg/m? (orally, once daily) [10][11]

Active Metabolite ENMD-2060 [10]

Experimental Protocols
In Vitro Kinase Assay
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Workflow for In Vitro Kinase Assay
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Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of ENMD-
2076.

Methodology:
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Kinase Selection: Recombinant human kinase enzymes are utilized.[1]

Assay Platform: The kinase activity is often measured using a platform such as the Z'-Lyte
Kinase Assay.[7]

Compound Preparation: ENMD-2076 is serially diluted to create a range of concentrations
for IC50 determination.[1]

Reaction: The kinase, its specific substrate, ATP (at a concentration near the Km for each
enzyme), and varying concentrations of ENMD-2076 are incubated together.[1]

Detection: The reaction progress, often measured by phosphorylation of the substrate, is
quantified.[1]

Data Analysis: Dose-response curves are generated by plotting kinase inhibition against the
concentration of ENMD-2076 to calculate the IC50 value.[1]

Cell Proliferation Assay (Sulforhodamine B Assay)

Methodology:

Cell Plating: Adherent cancer cells are seeded in 96-well plates at a density of approximately
500 cells per well. For non-adherent cells, a higher density (e.g., 5,000 cells per well) is
used.[1]

Compound Treatment: Cells are incubated with multiple doses of ENMD-2076, typically
spanning a wide concentration range (e.g., 0.3 nM to 125 uM), for 96 hours.[1]

Cell Fixation: After incubation, cells are fixed to the plate.

Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to
cellular proteins.[1]

Measurement: The amount of bound dye is measured spectrophotometrically, which is
proportional to the total cellular protein mass and thus an indicator of cell number.

Analysis: The optical density readings are used to determine the extent of cell proliferation
inhibition and to calculate IC50 values.
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In Vivo Xenograft Tumor Model
Methodology:

e Cell Implantation: Human cancer cells (e.g., 2 x 1076 to 30 x 1076 cells) are mixed with
Matrigel and injected subcutaneously into immunocompromised mice (e.g., NCr nude or
CB.17 SCID).[1]

o Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 500-750 mm3).[1]

o Treatment Administration: ENMD-2076 is administered orally, typically once or twice daily,
dissolved in water or a vehicle such as 0.075% carboxymethylcellulose and 0.085% Tween
80.[1]

e Tumor Measurement: Tumor volume is measured regularly throughout the study.

o Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be
excised for analysis of target kinase inhibition (e.g., by Western blot for phosphorylated
proteins) and markers of proliferation or apoptosis.[1]

» Efficacy Evaluation: The anti-tumor efficacy is assessed by calculating tumor growth
inhibition (TGI).[1]

Clinical Development

ENMD-2076 has been evaluated in several Phase | and Phase Il clinical trials for a variety of
solid and hematologic malignancies, including ovarian cancer, triple-negative breast cancer,
and colorectal cancer.[2][13][14][15] These studies have established its safety profile,
pharmacokinetics, and have shown promising anti-tumor activity in certain patient populations.
[10][11][13]

Conclusion

ENMD-2076 Tartrate is a novel, orally active multi-kinase inhibitor with a well-defined
mechanism of action that combines anti-proliferative and anti-angiogenic effects. Its ability to
target both Aurora A kinase and key angiogenic pathways provides a strong rationale for its
development as a cancer therapeutic. Preclinical studies have consistently demonstrated its
potent anti-tumor activity in a wide range of cancer models. Clinical investigations have further
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established its pharmacokinetic profile and have shown signals of efficacy, supporting its
continued evaluation in various oncologic settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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